molecular formula C3HCl2N3 B113473 2,4-Dichloro-1,3,5-triazine CAS No. 2831-66-5

2,4-Dichloro-1,3,5-triazine

Cat. No. B113473
CAS RN: 2831-66-5
M. Wt: 149.96 g/mol
InChI Key: OMRXVBREYFZQHU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,3,5-triazine is used as an intermediate in organic synthesis and pharmaceutical intermediates . It is also a building block as an OLED intermediate for the synthesis of bipolar host materials .


Synthesis Analysis

2,4-Dichloro-1,3,5-triazine can be synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) by replacing chloride ions . A solid-phase synthesis of 2,4-diamino-1,3,5-triazines has been reported, starting from 2,4-dichloro-1,3,5-triazine captured by resin-bound amines followed by amination and acidic mild cleavage .


Molecular Structure Analysis

The electron-donating resonance effect exerted by the allyloxy/alkoxy group dominated the inductive effect caused by the electron-withdrawing chlorine atom, resulting in a slight distortion of the triazine ring from its perfect hexagonal structure .


Chemical Reactions Analysis

The reactivity of the s-triazine ring decreases upon substitution with different nucleophiles due to a gain of π-orbital electron density, thereby reducing the effectiveness of further nucleophilic substitution reactions under similar conditions and thus requiring a higher temperature for further substitutions .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

2,4-Dichloro-1,3,5-triazine has been used as a starting material for the synthesis of a series of bis(resorcinyl) triazine derivatives which can be used as UV light absorbers . It has also been used in the preparation of bromhexine impurities .

properties

IUPAC Name

2,4-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXVBREYFZQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274598
Record name 2,4-Dichloro-1,3,5-triazine
Source EPA DSSTox
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Molecular Weight

149.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2831-66-5
Record name Dichloro-s-triazine
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Record name 2,4-Dichloro-1,3,5-triazine
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Record name 2,4-Dichloro-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,4-Dichloro-1,3,5-triazine?

A1: 2,4-Dichloro-1,3,5-triazine, also known as cyanuric chloride, is an organic compound with the molecular formula C3Cl3N3 and a molecular weight of 184.41 g/mol. Its structure consists of a six-membered aromatic ring containing alternating carbon and nitrogen atoms, with two chlorine atoms and one chloro substituent attached to the carbon atoms.

Q2: What spectroscopic data is available for 2,4-Dichloro-1,3,5-triazine?

A: 2,4-Dichloro-1,3,5-triazine can be characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR). While specific data points weren't detailed in the provided papers, these techniques can provide information about the compound's structure, bonding, and functional groups. [, , , , ]

Q3: Why is 2,4-Dichloro-1,3,5-triazine considered a versatile building block in organic synthesis?

A: The two chlorine atoms in 2,4-Dichloro-1,3,5-triazine are susceptible to nucleophilic substitution reactions, allowing for the sequential introduction of various substituents at the 2- and 4-positions of the triazine ring. [, ] This versatility makes it a valuable starting material for synthesizing a wide range of derivatives.

Q4: How does 2,4-Dichloro-1,3,5-triazine act as an amide coupling agent?

A: 2,4-Dichloro-1,3,5-triazine and its derivatives, such as CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine), can facilitate amide bond formation. This process typically involves the reaction of 2,4-Dichloro-1,3,5-triazine with a carboxylic acid to form an activated ester, which can then react with an amine to yield the desired amide product. [, ]

Q5: What are the applications of fluorous 2,4-Dichloro-1,3,5-triazine derivatives in organic synthesis?

A: Fluorous 2,4-Dichloro-1,3,5-triazine derivatives, incorporating fluorine-containing groups, have gained attention in fluorous-phase organic synthesis. They can function as both amide coupling agents and scavengers for removing excess nucleophiles like thiols and amines. [, ] The fluorous tag allows for easy separation of the triazine derivatives and their byproducts from the reaction mixture using fluorous solid-phase extraction techniques.

Q6: Can you elaborate on the use of 2,4-Dichloro-1,3,5-triazine in synthesizing UV light-absorbing derivatives?

A: Researchers have synthesized bis(resorcinyl) triazine derivatives, which show potential as UV light absorbers, starting from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine. [] This involved alkylation or acid-catalyzed addition reactions to introduce the resorcinyl groups onto the triazine core.

Q7: How has 2,4-Dichloro-1,3,5-triazine been used in the development of carbonic anhydrase inhibitors?

A: Studies have explored synthesizing 2,4-dichloro-1,3,5-triazine derivatives of known sulfa drugs. [] These derivatives showed increased carbonic anhydrase inhibition activity compared to the parent sulfa drugs. Molecular docking studies were used to investigate the binding interactions with the enzyme.

Q8: Are there examples of 2,4-Dichloro-1,3,5-triazine being incorporated into polymers?

A: Yes, 2,4-Dichloro-1,3,5-triazine has been used to create aromatic polythioethers containing the 1,3,5-triazine ring via aromatic nucleophilic substitution polymerization. [] These polymers have potential applications in materials science due to their unique properties, such as high thermal stability.

Q9: Has 2,4-Dichloro-1,3,5-triazine been used in the synthesis of discotic liquid crystalline materials?

A: Yes, oligomers with disc-shaped penta-alkyne or triphenylene side groups attached to amino-substituted 1,3,5-triazine units have been prepared. [] These materials, characterized by their self-assembling properties, hold promise in areas like optoelectronics.

Q10: What is the role of 2,4-Dichloro-1,3,5-triazine in preparing supported catalysts?

A: 2,4-Dichloro-1,3,5-triazine is crucial for immobilizing catalysts onto various supports. For example, cobalt tetra(2,4-dichloro-1,3,5-triazine) aminophthalocyanine, derived from 2,4-Dichloro-1,3,5-triazine, has been immobilized on viscose fibers and polymers for catalytic applications. [, , , ] This immobilization can enhance catalyst recovery, reusability, and sometimes activity.

Q11: How do these supported catalysts, incorporating 2,4-Dichloro-1,3,5-triazine, perform in the degradation of organic pollutants?

A: Fiber-supported cobalt phthalocyanine, synthesized using 2,4-Dichloro-1,3,5-triazine, has demonstrated efficiency in decomposing chlorophenols [] and organic dyes. [] The catalytic system, when combined with hydrogen peroxide, facilitates the oxidation of these pollutants, offering a potential solution for environmental remediation.

Q12: How is the reactivity of 2,4-Dichloro-1,3,5-triazine controlled in these reactions?

A: The reactivity of 2,4-Dichloro-1,3,5-triazine is influenced by factors like solvent, temperature, and the nature of the nucleophile. For instance, reactions are often carried out at low temperatures to control the reaction rate and selectivity. [, ]

Q13: Have there been studies on the regioselectivity of reactions involving 2,4-Dichloro-1,3,5-triazine?

A: Yes, researchers have investigated the regioselective Sonogashira coupling reaction on 2,4-dichloro-1,3,5-triazine derivatives. [] This approach allows for the controlled synthesis of linear and V-shaped alkynyl-1,3,5-triazines, expanding the structural diversity of accessible compounds.

Q14: What are some limitations of using 2,4-Dichloro-1,3,5-triazine in synthesis?

A: While versatile, working with 2,4-Dichloro-1,3,5-triazine requires careful consideration of its reactivity. Side reactions, such as hydrolysis, can occur, potentially impacting yield and purity. [, ]

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